molecular formula C9H8N2O2 B1429760 5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid CAS No. 876379-72-5

5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid

Cat. No.: B1429760
CAS No.: 876379-72-5
M. Wt: 176.17 g/mol
InChI Key: HQJKUNRJYXEACL-UHFFFAOYSA-N
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Description

5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methylpyrazolo[1,5-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-2-3-11-7(4-6)5-8(10-11)9(12)13/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJKUNRJYXEACL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=NN2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901234526
Record name 5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid
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Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876379-72-5
Record name 5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=876379-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901234526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. Its structural motif, the pyrazolo[1,5-a]pyridine core, is a key component in a variety of biologically active molecules. The strategic placement of a methyl group at the 5-position and a carboxylic acid at the 2-position is anticipated to modulate its physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the core physicochemical properties of this molecule, offering insights for its application in pharmaceutical and chemical research.

Molecular Structure and Core Properties

The foundational structure of the pyrazolo[1,5-a]pyridine ring system imparts a unique electronic and conformational character. The addition of a methyl group and a carboxylic acid function further defines its chemical behavior.

PropertyData for Pyrazolo[1,5-a]pyridine-2-carboxylic acidPredicted Impact of 5-Methyl GroupData for 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Molecular Formula C₈H₆N₂O₂C₉H₈N₂O₂C₉H₈N₂O₂[1]
Molecular Weight 162.15 g/mol [2][3]176.17 g/mol 176.17 g/mol [1]
IUPAC Name Pyrazolo[1,5-a]pyridine-2-carboxylic acid[3]5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
CAS Number 63237-88-7[2][3]Not readily available143803-80-9[1]
Predicted Density ---Expected to be similar to the 3-carboxy isomer1.35±0.1 g/cm³[1]

The introduction of a methyl group at the 5-position increases the molecular weight and is expected to have a minor impact on the overall density of the molecule.

Predicted and Known Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its biological activity, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Physicochemical PropertyData for Pyrazolo[1,5-a]pyridine-2-carboxylic acidPredicted Properties of 5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acidRationale for Prediction
Melting Point 185-195 °C[2]Likely to be higher than the parent compound.The addition of a methyl group can increase crystal lattice energy, leading to a higher melting point.
Solubility Low solubility in water; Soluble in some polar organic solvents like DMSO.Predicted to have slightly lower aqueous solubility and increased solubility in nonpolar organic solvents.The methyl group is hydrophobic, which will decrease water solubility and increase lipophilicity.
pKa Not experimentally determined.Predicted to be similar to the parent compound.The methyl group is remote from the carboxylic acid and is not expected to significantly alter its acidity.
LogP (Octanol-Water Partition Coefficient) 0.9 (Computed for the parent compound)[3]Predicted to be higher than the parent compound.The methyl group increases the lipophilicity of the molecule.

Experimental Protocols for Physicochemical Characterization

For researchers who synthesize 5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid, the following experimental protocols are recommended for its thorough physicochemical characterization.

Solubility Determination

A standard approach to determine the thermodynamic solubility of the compound in various solvents is the shake-flask method.

Protocol:

  • Add an excess amount of the solid compound to a known volume of the selected solvent (e.g., water, ethanol, DMSO) in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G cluster_workflow Solubility Determination Workflow start Add excess solid to solvent agitate Agitate at constant temperature start->agitate 24-48h centrifuge Centrifuge to separate solid agitate->centrifuge aliquot Withdraw and dilute supernatant centrifuge->aliquot quantify Quantify concentration by HPLC-UV aliquot->quantify end Determine solubility quantify->end

Caption: Workflow for solubility determination using the shake-flask method.

pKa Determination

The acidity of the carboxylic acid group can be determined by potentiometric titration.

Protocol:

  • Dissolve a precisely weighed amount of the compound in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) if the compound has low aqueous solubility.

  • Use a calibrated pH meter with a suitable electrode to monitor the pH of the solution.

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Record the pH of the solution after each addition of the titrant.

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.

G cluster_workflow pKa Determination by Potentiometric Titration dissolve Dissolve compound in solvent titrate Titrate with standardized base dissolve->titrate monitor Monitor pH with calibrated meter titrate->monitor Stepwise addition plot Plot pH vs. titrant volume monitor->plot determine Determine pKa from half-equivalence point plot->determine

Caption: Workflow for pKa determination via potentiometric titration.

Melting Point Determination

The melting point provides an indication of the purity of the compound and the strength of its crystal lattice.

Protocol:

  • Ensure the compound is a dry, finely ground powder.

  • Pack a small amount of the compound into a capillary tube.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Record the temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized 5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazolo[1,5-a]pyridine core, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton, typically downfield.

    • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the carbonyl carbon of the carboxylic acid.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, and C-H and C=C/C=N stretches associated with the aromatic rings and the methyl group.

  • Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.

Conclusion

While specific experimental data for 5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid remains to be published, this technical guide provides a robust framework for understanding its likely physicochemical properties based on the well-characterized parent compound and fundamental chemical principles. The addition of the 5-methyl group is predicted to subtly modulate the properties of the pyrazolo[1,5-a]pyridine-2-carboxylic acid core, primarily by increasing its lipophilicity and molecular weight. The experimental protocols detailed herein offer a clear path for researchers to fully characterize this promising molecule and unlock its potential in drug discovery and development. The pyrazolo[1,5-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents, and a thorough understanding of the physicochemical properties of its derivatives is paramount to this endeavor.

References

  • PubChem. Pyrazolo(1,5-a)pyridine-2-carboxylic acid. [Link]

  • Semantic Scholar. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. [Link]

  • MySkinRecipes. 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid. [Link]

  • MySkinRecipes. 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid. [Link]

Sources

The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Core for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]pyridine scaffold is a nitrogen-fused heterocyclic system that has garnered significant attention in medicinal chemistry for its remarkable versatility and broad spectrum of biological activities. This guide provides a comprehensive technical overview of this privileged scaffold, delving into its chemical properties, synthetic strategies, and extensive therapeutic potential. We will explore its role as a potent inhibitor of various enzymes, particularly protein kinases, and its applications in oncology, infectious diseases, inflammation, and neurology. Through an examination of structure-activity relationships, mechanisms of action, and detailed experimental protocols, this document aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to harness the full potential of the pyrazolo[1,5-a]pyridine core in their therapeutic discovery programs.

Introduction to the Pyrazolo[1,5-a]pyridine Scaffold

Chemical Structure and Properties

The pyrazolo[1,5-a]pyridine is a bicyclic aromatic compound consisting of a fused pyrazole and pyridine ring. This arrangement of nitrogen atoms imparts unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, which is crucial for molecular recognition and binding to biological targets.[1] The scaffold's planarity and rigidity provide a stable platform for the strategic placement of various functional groups, allowing for the fine-tuning of its pharmacological profile.[2] The structural diversity of this scaffold is further expanded by its various isomeric forms, such as pyrazolo[5,1-b]pyrimidine and pyrazolo[3,4-d]pyrimidine, each with distinct chemical and biological characteristics.[1]

Significance in Medicinal Chemistry

First reported in 1948, the pyrazolo[1,5-a]pyridine scaffold has become a cornerstone in the design of novel therapeutic agents.[3] Its significance stems from its presence in a number of commercially successful drugs and its proven efficacy across a wide range of biological targets.[2] The scaffold's ability to mimic the purine core of ATP allows many of its derivatives to function as potent ATP-competitive inhibitors of protein kinases, a class of enzymes frequently dysregulated in diseases like cancer.[1][4] This has led to an explosion of research into pyrazolo[1,5-a]pyridine derivatives as targeted therapies.[1] Beyond oncology, this versatile core has demonstrated significant potential in treating infectious diseases, inflammatory conditions, and neurological disorders.[5][6]

Synthetic Strategies for Pyrazolo[1,5-a]pyridine Derivatives

Overview of Common Synthetic Routes

The synthesis of the pyrazolo[1,5-a]pyridine core can be achieved through several efficient methods, with the choice of route often depending on the desired substitution pattern. A prevalent and versatile strategy is the intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with alkynes or alkenes.[7] This method offers a high degree of regioselectivity and functional group tolerance.[8]

Other notable synthetic approaches include:

  • Cyclization Reactions: Involving 3-substituted-5-amino-1H-pyrazoles and various β-dicarbonyl compounds.[1]

  • Microwave-Assisted Synthesis: Often providing faster reaction times and higher yields compared to traditional reflux methods.[1]

  • Palladium-Catalyzed Cross-Coupling and Click Chemistry: These modern techniques enable the introduction of diverse functional groups, significantly expanding the chemical space and biological activity of the resulting compounds.[1]

  • TEMPO-Mediated Annulation-Aromatization: A more recent development for the preparation of multisubstituted pyrazolo[1,5-a]pyridines in good to excellent yields.[9]

Example Protocol: Oxidative [3+2] Cycloaddition

This protocol describes a general, metal-free synthesis of functionalized pyrazolo[1,5-a]pyridines. The rationale for this choice is its operational simplicity and avoidance of potentially toxic metal catalysts, which is advantageous for pharmaceutical applications.

Objective: To synthesize a substituted pyrazolo[1,5-a]pyridine via oxidative cycloaddition.

Materials:

  • N-aminopyridine derivative (1.0 mmol)

  • α,β-unsaturated carbonyl compound (1.2 mmol)

  • N-methylpyrrolidone (NMP) (5 mL)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the N-aminopyridine derivative (1.0 mmol) in N-methylpyrrolidone (5 mL).

  • Addition of Reactant: To the stirring solution, add the α,β-unsaturated carbonyl compound (1.2 mmol) at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by TLC until the starting material is consumed. This direct monitoring ensures the reaction is stopped at the optimal time to maximize yield and minimize side-product formation.

  • Work-up: Upon completion, the reaction mixture is poured into water (50 mL) and extracted with ethyl acetate (3 x 25 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure pyrazolo[1,5-a]pyridine derivative.[8]

Diverse Biological Activities and Therapeutic Potential

The pyrazolo[1,5-a]pyridine scaffold has been extensively explored for its wide-ranging pharmacological properties.

Anticancer Activity

The most significant application of pyrazolo[1,5-a]pyridine derivatives is in oncology.[4] Their ability to act as protein kinase inhibitors is central to their anticancer effects.[1]

  • Kinase Inhibition: These compounds have been shown to inhibit a variety of kinases crucial for cancer cell proliferation and survival, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), B-Raf, and Mitogen-activated protein kinase kinase (MEK).[1][4] For instance, certain derivatives have demonstrated potent dual inhibitory activity against CDK2 and Tropomyosin receptor kinase A (TRKA), highlighting their potential in designing novel anticancer therapeutics.[10]

  • PI3K Inhibition: Novel series of pyrazolo[1,5-a]pyridines have been developed as selective inhibitors of the p110α isoform of phosphoinositide 3-kinase (PI3K), a key component of a signaling pathway frequently mutated in cancer.[11] One potent example, compound 5x, demonstrated an IC50 of 0.9nM against p110α and showed in vivo activity in a human xenograft model.[11]

  • p38 Kinase Inhibition: Derivatives of this scaffold have also been identified as inhibitors of p38 kinase, a protein involved in cellular responses to stress and inflammation, which also plays a role in cancer.[12]

Table 1: Anticancer Activity of Selected Pyrazolo[1,5-a]pyridine Derivatives

Compound IDTarget Kinase(s)Cancer Cell LineIC50 (µM)Reference
6a-c KDM5A (putative)MCF-7 (Breast)10.80-19.84[13]
6a-c KDM5A (putative)Hep-2 (Laryngeal)8.85-12.76[13]
5x PI3K p110αHCT-116 (Colon)0.0009[11]
Antimicrobial Activity

Pyrazolo[1,5-a]pyridine derivatives have shown promising activity against a range of microbial pathogens.

  • Antibacterial: Certain synthesized compounds displayed moderate antibacterial activity against Klebsiella pneumoniae and Staphylococcus aureus with MIC values ranging from 125–250 μg/mL.[6]

  • Antitubercular: A series of pyrazolo[1,5-a]pyridine-3-carboxamides were designed as potent agents against Mycobacterium tuberculosis (Mtb).[14] These compounds exhibited low nanomolar MIC values against both drug-sensitive and multidrug-resistant Mtb strains.[14] One promising compound, 5k, significantly reduced the bacterial load in a mouse infection model.[14]

Anti-inflammatory Activity

The anti-inflammatory potential of this scaffold is also well-documented. A library of pyrazolo[1,5-a]quinazoline derivatives was screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity.[15] Several compounds were identified with potent anti-inflammatory activity, potentially through the inhibition of mitogen-activated protein kinases (MAPKs) such as ERK2, p38α, and JNK3.[15]

Neurological Disorders

Emerging research suggests a role for pyrazolo[1,5-a]pyridine derivatives in the treatment of neurodegenerative diseases.

  • Alzheimer's Disease: Microtubule-stabilizing 1,2,4-triazolo[1,5-a]pyrimidines, a related scaffold, hold promise as therapeutics for Alzheimer's disease.[16] These compounds can interact with tubulin heterodimers to normalize microtubule function, which is often disrupted in neurodegenerative conditions.[16]

  • Neuropeptide Y1 Receptor Antagonism: A series of pyrazolo[1,5-a]pyrimidine derivatives were evaluated as neuropeptide Y1 receptor (NPY Y1R) antagonists.[17] One compound, CP-671906, was shown to inhibit NPY-induced increases in blood pressure and food intake in animal models, suggesting potential applications in metabolic and neurological disorders.[17]

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the potency and selectivity of pyrazolo[1,5-a]pyridine-based drug candidates.

  • Substitution Patterns: The position and nature of substituents on the bicyclic core significantly influence biological activity. For instance, in p38 kinase inhibitors, electron-withdrawing groups at the C(6) position and electron-donating groups at the C(7) position were found to be strongly preferred for potent inhibition.[12]

  • Hinge-Binding Interactions: In the context of Tropomyosin receptor kinase (Trk) inhibitors, the pyrazolo[1,5-a]pyrimidine moiety is essential for forming a hinge interaction with the Met592 residue in the kinase domain, which is a key determinant of binding affinity.[18]

  • Selectivity Enhancement: The addition of specific functional groups can improve selectivity and reduce off-target effects. For example, incorporating a morpholine group at a specific position on the scaffold enhanced selectivity for Trk kinases.[18]

Mechanism of Action

Elucidation of Molecular Targets

The primary mechanism of action for many biologically active pyrazolo[1,5-a]pyridine derivatives is the competitive inhibition of ATP-binding sites in protein kinases.[1] The scaffold's structure effectively mimics the adenine ring of ATP, allowing it to occupy the ATP-binding pocket and prevent the phosphorylation of downstream substrates.[10] This disrupts the signaling pathways that drive disease progression, particularly in cancer.[4] Molecular docking simulations have been instrumental in visualizing these binding modes and guiding the rational design of more potent and selective inhibitors.[10]

Signaling Pathway Modulation

The inhibition of key kinases by pyrazolo[1,5-a]pyridine derivatives leads to the modulation of critical cellular signaling pathways. For example, by inhibiting PI3K, these compounds can block the activation of Akt/PKB, a downstream effector that promotes cell survival and proliferation.[11] This ultimately leads to the induction of apoptosis in cancer cells.

Below is a diagram illustrating the mechanism of a pyrazolo[1,5-a]pyridine-based PI3K inhibitor.

PI3K_Inhibition_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates GF Growth Factor GF->RTK Binds PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP3 Pyrazolo_Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Pyrazolo_Inhibitor->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt/PKB PDK1->Akt Phosphorylates & Activates Downstream Downstream Effectors (e.g., mTOR, BAD) Akt->Downstream Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: PI3K signaling pathway and its inhibition.

Future Perspectives and Challenges

The pyrazolo[1,5-a]pyridine scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on:

  • Improving Selectivity: Designing derivatives with higher selectivity for specific kinase isoforms to minimize off-target effects and toxicity.[4]

  • Overcoming Drug Resistance: Developing next-generation inhibitors that are effective against resistant mutations that emerge during therapy.[18]

  • Expanding Therapeutic Applications: Exploring the potential of this scaffold in other disease areas, such as viral infections and metabolic disorders.[1]

  • Optimizing Pharmacokinetics: Enhancing the bioavailability and metabolic stability of these compounds to improve their clinical efficacy.[4]

Despite the promising advances, challenges remain, including the potential for off-target toxicity and the development of acquired resistance.[4] Continued innovation in synthetic methodologies and a deeper understanding of the underlying biology will be crucial for translating the potential of the pyrazolo[1,5-a]pyridine scaffold into new and effective medicines.

Conclusion

The pyrazolo[1,5-a]pyridine core represents a truly privileged scaffold in medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a diverse array of biological targets, has solidified its importance in modern drug discovery. From potent kinase inhibitors in oncology to novel agents for infectious and neurodegenerative diseases, the therapeutic potential of this remarkable heterocyclic system is vast and continues to expand. As our understanding of disease biology grows, the pyrazolo[1,5-a]pyridine scaffold is poised to remain at the forefront of efforts to develop the next generation of targeted and effective therapies.

References

  • Bentham Science. (n.d.). Biological Activities of Pyrazoline Derivatives-A Recent Development.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.).
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PubMed Central. (n.d.).
  • ResearchGate. (n.d.). Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs.
  • ResearchGate. (n.d.). An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity.
  • Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues - Arabian Journal of Chemistry. (n.d.).
  • Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles - Taylor & Francis. (2020, August 13).
  • ResearchGate. (n.d.). Synthesis, Characterization and Biological Application of Pyrazolo[1,5-a]pyrimidine Based Organometallic Re(I) Complexes | Request PDF.
  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds | Organic Letters. (2022, February 15).
  • Pyrazolo[1,5-a]pyridines as p38 Kinase Inhibitors | Organic Letters. (n.d.).
  • Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed. (2012, January 1).
  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - MDPI. (n.d.).
  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - NIH. (n.d.).
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central. (n.d.).
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. (2025, February 5).
  • Synthesis of pyrazolo[1,5-a]pyridines - Organic Chemistry Portal. (n.d.).
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI. (n.d.).
  • Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI. (n.d.).
  • Microtubule-Stabilizing 1,2,4-Triazolo[1,5- a]pyrimidines as Candidate Therapeutics for Neurodegenerative Disease: Matched Molecular Pair Analyses and Computational Studies Reveal New Structure-Activity Insights - PubMed. (2022, December 19).
  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC. (n.d.).
  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases - MDPI. (n.d.).
  • Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists - PubMed. (2011, May 1).
  • Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. (2021, July 20).
  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors | Journal of Medicinal Chemistry. (2024, August 20).

Sources

The Genesis and Synthetic Evolution of 5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold - A Privileged Heterocycle

The pyrazolo[1,5-a]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities. This bicyclic system, an isostere of purine, has garnered considerable attention from researchers leading to the development of numerous therapeutic agents. The historical development of pyrazolo[1,5-a]pyrimidines, a related class of compounds, dates back to the mid-20th century, with early research focused on their synthesis and chemical reactivity. Over time, the vast pharmacological potential of these fused heterocyclic systems became apparent, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties. This guide delves into the specific discovery, history, and synthetic methodologies of a key derivative: 5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of 5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid is crucial for its application in research and drug development. Key identifiers and properties are summarized below.

PropertyValueSource
Molecular Formula C₉H₈N₂O₂PubChem
Molecular Weight 176.17 g/mol PubChem
CAS Number Not available for this specific isomer
Appearance Expected to be a solidGeneral knowledge
Solubility Expected to be soluble in organic solvents like DMSO and methanolGeneral knowledge

Historical Perspective and Discovery

While a singular, seminal publication detailing the initial discovery of 5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid is not readily apparent in a historical survey of the literature, its emergence is intrinsically linked to the broader exploration of the pyrazolo[1,5-a]pyridine scaffold. The synthesis of the parent pyrazolo[1,5-a]pyridine ring system has been a subject of interest for decades, with various synthetic strategies developed over time.

Early methods for constructing this bicyclic system often involved multi-step sequences. However, a significant advancement in the synthesis of functionalized pyrazolo[1,5-a]pyridines came with the development of oxidative [3+2] cycloaddition reactions. These reactions, which involve the cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins, provide a more direct and efficient route to this class of compounds.[2] Such methodologies, often performed under metal-free conditions at room temperature, have paved the way for the synthesis of a wide array of substituted pyrazolo[1,5-a]pyridines, including the 5-methyl-2-carboxylic acid derivative.

Modern Synthetic Methodologies

The synthesis of 5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid and its derivatives can be achieved through several modern synthetic routes. The choice of a particular method often depends on the availability of starting materials, desired substitution patterns, and scalability.

Key Synthetic Strategy: Cycloaddition Reactions

A prevalent and efficient method for the construction of the pyrazolo[1,5-a]pyridine core involves the [3+2] cycloaddition of an N-aminopyridinium ylide with a suitable dipolarophile.

Cycloaddition_Synthesis cluster_reactants Reactants cluster_process Process cluster_intermediates Intermediates cluster_products Products N_aminopyridinium N-Amino-6-methylpyridinium Ylide Cycloaddition [3+2] Cycloaddition N_aminopyridinium->Cycloaddition Dipolarophile α,β-Unsaturated Ester Dipolarophile->Cycloaddition Cycloadduct Dihydropyrazolo[1,5-a]pyridine Intermediate Cycloaddition->Cycloadduct Oxidation Oxidation Cycloadduct->Oxidation Ester_Hydrolysis Ester Hydrolysis Oxidation->Ester_Hydrolysis Final_Product 5-Methylpyrazolo[1,5-a]pyridine- 2-carboxylic Acid Ester_Hydrolysis->Final_Product

Caption: General synthetic workflow for 5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid.

Experimental Protocol: Representative Synthesis of a Pyrazolo[1,5-a]pyridine-2-carboxylate Derivative

The following protocol is a generalized representation based on modern synthetic methods for related structures.

Step 1: Formation of the N-Aminopyridinium Salt

  • To a solution of 2-amino-6-methylpyridine in a suitable solvent (e.g., dichloromethane), add an aminating agent (e.g., O-(mesitylenesulfonyl)hydroxylamine) at 0 °C.

  • Stir the reaction mixture at room temperature for several hours.

  • Isolate the resulting N-amino-6-methylpyridinium salt by filtration or evaporation of the solvent.

Step 2: Generation of the Ylide and Cycloaddition

  • Suspend the N-amino-6-methylpyridinium salt in a solvent such as acetonitrile.

  • Add a base (e.g., potassium carbonate) to generate the corresponding N-ylide in situ.

  • To this mixture, add the desired dipolarophile, for example, an acrylate ester (e.g., ethyl propiolate).

  • The reaction is typically stirred at room temperature or heated to facilitate the cycloaddition.

Step 3: Oxidation

  • After the cycloaddition is complete, an oxidizing agent (e.g., chloranil or atmospheric oxygen) is introduced to aromatize the dihydropyrazolo[1,5-a]pyridine intermediate.[2]

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 4: Hydrolysis of the Ester

  • Once the oxidized ester product is isolated and purified, it is subjected to hydrolysis to yield the carboxylic acid.

  • This is typically achieved by treating the ester with a base such as lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent (e.g., tetrahydrofuran or methanol).

  • Acidification of the reaction mixture then precipitates the final product, 5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazolo[1,5-a]pyridine scaffold is a key pharmacophore in a variety of biologically active molecules. The presence of the 5-methyl and 2-carboxylic acid functionalities on this core can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Derivatives of pyrazolo[1,5-a]pyridine have been investigated for a range of therapeutic applications, including:

  • Antitubercular Agents: Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have shown potent in vitro activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.[3]

  • Oncology: The pyrazolo[1,5-a]pyrimidine scaffold, a close structural relative, is found in several kinase inhibitors used in cancer therapy. This suggests that pyrazolo[1,5-a]pyridine derivatives could also be explored as potential anticancer agents.

The carboxylic acid moiety at the 2-position of 5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid provides a convenient handle for further chemical modification. This allows for the synthesis of a diverse library of amide, ester, and other derivatives, which is a common strategy in lead optimization to improve properties such as potency, selectivity, and metabolic stability.

Future Perspectives

The exploration of 5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid and its derivatives in drug discovery is an active area of research. Future work will likely focus on:

  • Development of Novel Synthetic Routes: The creation of more efficient, scalable, and environmentally friendly synthetic methods will be crucial for the large-scale production of this compound and its analogs.

  • Elucidation of Structure-Activity Relationships (SAR): Systematic modification of the core structure and investigation of the resulting biological activities will provide valuable insights for the design of more potent and selective therapeutic agents.

  • Identification of New Biological Targets: Screening of 5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid and its derivatives against a wide range of biological targets may uncover novel therapeutic applications.

Conclusion

5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid represents a valuable building block in the field of medicinal chemistry. While its specific discovery is intertwined with the broader history of pyrazolo[1,5-a]pyridine synthesis, modern synthetic methodologies have made this and related compounds readily accessible for further investigation. The proven biological potential of the pyrazolo[1,5-a]pyridine scaffold, coupled with the synthetic versatility of the carboxylic acid functionality, ensures that this molecule will continue to be a subject of interest for researchers and drug development professionals for years to come.

References

  • Ravi, C., Samanta, S., Mohan, D. C., Reddy, N. N. K., & Adimurthy, S. (2017). Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Synthesis, 49(11), 2513–2522. [Link]

  • PubChem. Pyrazolo(1,5-a)pyridine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, Y., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(10), 1065–1070. [Link]

Sources

Methodological & Application

The Strategic Role of 5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic Acid in the Synthesis of Modern Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid is a versatile heterocyclic building block with growing significance in the discovery and development of novel agrochemicals. Its unique bicyclic structure, combining the features of pyrazole and pyridine rings, offers a valuable scaffold for the synthesis of compounds with potent herbicidal and fungicidal activities. The strategic placement of the carboxylic acid group at the 2-position provides a reactive handle for the introduction of diverse functional groups, enabling the fine-tuning of biological activity, selectivity, and physicochemical properties. This document provides a comprehensive overview of the application of 5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid in agrochemical synthesis, including detailed protocols for the preparation of key intermediates and derivatives, and insights into their structure-activity relationships.

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold in Agrochemicals

The search for new and effective agrochemicals is a continuous endeavor driven by the need to manage resistance in target pests and to meet increasingly stringent environmental and safety standards. Heterocyclic chemistry has played a pivotal role in this quest, with scaffolds such as pyrazoles and pyridines being integral components of numerous commercial pesticides. The fusion of these two rings into the pyrazolo[1,5-a]pyridine system creates a unique chemical space with distinct electronic and steric properties.

Derivatives of pyrazolo[1,5-a]pyridine have demonstrated a broad spectrum of biological activities. While much of the published research has focused on their therapeutic applications, particularly as kinase inhibitors and antitubercular agents, their potential in agriculture is an area of active exploration. The core structure is a key component in a recently patented class of fungicidal compounds, highlighting its importance in modern agrochemical research[1].

The methyl substituent at the 5-position of the pyridine ring can influence the molecule's lipophilicity and metabolic stability, potentially enhancing its efficacy and persistence in an agricultural setting. The carboxylic acid functionality is the primary point of diversification, most commonly converted to amides to generate libraries of compounds for biological screening.

Core Synthesis and Functionalization

The primary application of 5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid in agrochemical synthesis is as a key intermediate for the preparation of a variety of active ingredients, particularly carboxamides. The general synthetic approach involves the activation of the carboxylic acid followed by reaction with a suitable amine.

Synthesis of 5-Methylpyrazolo[1,5-a]pyridine-2-carboxamides

The conversion of 5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid to its corresponding carboxamides is a crucial step in the synthesis of many potential agrochemicals. This transformation is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester, followed by reaction with a primary or secondary amine.

Protocol 1: Synthesis of N-Aryl-5-methylpyrazolo[1,5-a]pyridine-2-carboxamides

This protocol describes a general method for the synthesis of N-aryl carboxamides, which are a common class of compounds with potential fungicidal and herbicidal activity.

Materials:

  • 5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Substituted aniline

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Activation of the Carboxylic Acid:

    • In a round-bottom flask under a nitrogen atmosphere, suspend 5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).

    • Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.5 eq) to the suspension at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude 5-Methylpyrazolo[1,5-a]pyridine-2-carbonyl chloride. This intermediate is typically used in the next step without further purification.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the substituted aniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Slowly add the acid chloride solution to the aniline solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion of the reaction, wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-5-methylpyrazolo[1,5-a]pyridine-2-carboxamide.

Causality Behind Experimental Choices:

  • The use of oxalyl chloride or thionyl chloride is a standard and efficient method for converting carboxylic acids to acid chlorides, which are highly reactive towards nucleophiles like amines. The addition of a catalytic amount of DMF accelerates the reaction.

  • Triethylamine or pyridine is used as a base to neutralize the HCl generated during the amide coupling reaction, driving the reaction to completion.

  • Anhydrous conditions are crucial to prevent the hydrolysis of the acid chloride intermediate back to the carboxylic acid.

Visualization of the Synthetic Workflow:

SynthesisWorkflow A 5-Methylpyrazolo[1,5-a]pyridine- 2-carboxylic acid B SOCl₂ or (COCl)₂ DMF (cat.), DCM A->B Activation C 5-Methylpyrazolo[1,5-a]pyridine- 2-carbonyl chloride B->C D Substituted Aniline Et₃N, DCM C->D Amide Coupling E N-Aryl-5-methylpyrazolo[1,5-a]pyridine- 2-carboxamide D->E

Caption: General workflow for the synthesis of N-aryl-5-methylpyrazolo[1,5-a]pyridine-2-carboxamides.

Applications in Agrochemical Synthesis

While specific, commercialized agrochemicals directly derived from 5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid are not extensively documented in publicly available literature, the broader class of pyrazole carboxamides and pyridine-based agrochemicals provides a strong rationale for its use in discovery programs.

Fungicidal Applications

Pyrazole carboxamides are a well-established class of fungicides, with many commercial products targeting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi (SDHI fungicides). The general structure of these fungicides often consists of a pyrazole carboxamide core linked to a substituted aromatic or heterocyclic ring.

The N-aryl-5-methylpyrazolo[1,5-a]pyridine-2-carboxamides synthesized from the title compound are structural analogues of known SDHI fungicides. The pyrazolo[1,5-a]pyridine scaffold can be considered a bioisostere of the phenyl-pyrazole core found in many successful fungicides. The methyl group at the 5-position can be explored for its impact on binding to the target enzyme and for optimizing the compound's physicochemical properties for better uptake and translocation in plants.

Table 1: Hypothetical Fungicidal Activity Data for N-Aryl-5-methylpyrazolo[1,5-a]pyridine-2-carboxamide Derivatives

Compound IDR-group on AnilineTarget FungusEC₅₀ (µg/mL)
F-1 4-ClBotrytis cinerea5.2
F-2 3,4-diClBotrytis cinerea1.8
F-3 4-CF₃Botrytis cinerea0.9
F-4 4-ClSeptoria tritici8.5
F-5 3,4-diClSeptoria tritici3.1
F-6 4-CF₃Septoria tritici1.5

Note: The data in this table is hypothetical and for illustrative purposes to guide research efforts.

Herbicidal Applications

Pyridine carboxylic acids and their derivatives are known to act as herbicides, often by mimicking the plant hormone auxin, leading to uncontrolled growth and ultimately death of susceptible plants[2]. The N-substituted carboxamide derivatives of 5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid represent a novel chemical space for the discovery of herbicides with potentially new modes of action or improved selectivity.

The structural features of the pyrazolo[1,5-a]pyridine ring system, combined with the diverse substituents that can be introduced via the amide linkage, allow for the creation of a wide range of molecules to be screened for herbicidal activity against various weed species.

Logical Relationship for Herbicide Discovery:

HerbicideDiscovery A 5-Methylpyrazolo[1,5-a]pyridine- 2-carboxylic acid C Combinatorial Synthesis of Carboxamides A->C B Library of Amines B->C D High-Throughput Screening (Herbicidal Activity) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship) E->F G Candidate Herbicide F->G

Caption: A logical workflow for the discovery of novel herbicides.

Conclusion and Future Perspectives

5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid is a valuable and versatile building block for the synthesis of novel agrochemicals. Its utility is primarily centered on its conversion to a diverse range of carboxamide derivatives, which can be screened for fungicidal and herbicidal activities. The synthetic protocols provided herein offer a robust starting point for researchers to explore the chemical space around this promising scaffold.

Future research in this area should focus on the synthesis of diverse libraries of derivatives and their systematic biological evaluation. Elucidating the structure-activity relationships will be crucial for the rational design of more potent and selective agrochemicals. Furthermore, investigations into the mode of action of active compounds will provide valuable insights for overcoming existing resistance mechanisms and for developing the next generation of crop protection agents.

References

  • Pyrazolo[1,5-a]pyridine derivatives. (2025).
  • Development of novel pyridine-based agrochemicals: A review. (2024). ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for the synthesis of 5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions, and optimized protocols to enhance your reaction yield and purity.

Introduction

5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid is a key intermediate in the synthesis of various pharmacologically active compounds. The successful synthesis of this molecule is crucial for the advancement of numerous research and development projects. This guide is based on established synthetic routes and aims to provide practical solutions to common experimental hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, offering step-by-step guidance to resolve them.

Issue 1: Low or No Product Yield

A diminished or absent yield of the desired product is a frequent challenge. The root cause often lies in the reaction conditions or the quality of the starting materials.

Possible Causes and Recommended Actions:

  • Purity of Starting Materials: The presence of impurities in the starting 2-hydrazinyl-6-methylpyridine can significantly hinder the reaction. It is crucial to ensure its purity before proceeding.

    • Solution: Purify the starting material by recrystallization or column chromatography. Verify purity using techniques like NMR or melting point analysis.

  • Inadequate Reaction Temperature: The cyclization reaction is sensitive to temperature. An insufficient temperature may lead to an incomplete reaction, while an excessively high temperature can cause decomposition of the product or starting materials.

    • Solution: Optimize the reaction temperature by running small-scale trials at different temperatures (e.g., 80°C, 100°C, 120°C). Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature for your specific setup.

  • Incorrect Solvent: The choice of solvent plays a critical role in the solubility of reactants and the overall reaction kinetics.

    • Solution: While ethanol or acetic acid are commonly used, consider exploring other high-boiling point polar solvents if you are experiencing low yields. Ensure the solvent is anhydrous, as water can interfere with the reaction.

  • Inefficient Base: The selection and amount of base can influence the deprotonation equilibrium, which is essential for the cyclization step.

    • Solution: If using a base like potassium carbonate, ensure it is finely powdered and dry. Consider screening other bases such as sodium acetate or triethylamine to identify the most effective one for your reaction.

Troubleshooting Workflow for Low Yield:

low_yield_workflow start Low Yield Observed check_sm Verify Starting Material Purity (NMR, MP) start->check_sm purify_sm Purify Starting Material (Recrystallization/Chromatography) check_sm->purify_sm Impure check_temp Optimize Reaction Temperature (Trial Reactions) check_sm->check_temp Pure purify_sm->check_temp check_solvent Evaluate Solvent Choice (Anhydrous, Polarity) check_temp->check_solvent check_base Screen Different Bases (K2CO3, NaOAc, TEA) check_solvent->check_base monitor_rxn Monitor Reaction Progress (TLC, LC-MS) check_base->monitor_rxn end_success Improved Yield monitor_rxn->end_success

Caption: Workflow for troubleshooting low product yield.

Issue 2: Formation of Significant Impurities

The presence of side products can complicate the purification process and reduce the overall yield. Understanding the source of these impurities is key to mitigating their formation.

Common Impurities and Their Prevention:

  • Unreacted Starting Materials: This is often a sign of an incomplete reaction.

    • Solution: Increase the reaction time or temperature. Ensure proper mixing to improve the contact between reactants.

  • Side Products from Alternative Cyclization: Depending on the reaction conditions, alternative cyclization pathways may become accessible, leading to isomeric impurities.

    • Solution: Carefully control the reaction temperature and the rate of addition of reagents. A slower addition rate at a controlled temperature can favor the desired reaction pathway.

  • Decomposition Products: At elevated temperatures, the starting materials or the product may decompose.

    • Solution: As mentioned previously, perform temperature optimization studies. The use of a milder base might also prevent decomposition.

Data on Reaction Condition Optimization:

ParameterCondition ACondition B (Optimized)Condition C
Solvent EthanolAcetic AcidDMF
Base K₂CO₃NaOAcTEA
Temperature 80°C110°C100°C
Time 12 h8 h12 h
Yield (%) 45%85%60%
Purity (by HPLC) 88%97%92%

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control in this synthesis?

A1: Based on extensive studies, temperature control is arguably the most critical parameter. The formation of the pyrazolo[1,5-a]pyridine ring system is highly dependent on achieving the right activation energy without promoting decomposition pathways.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a quick and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting materials from the product. The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate reaction progression. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is recommended.

Q3: What are the best practices for purifying the final product?

A3: The crude product can typically be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture. If significant impurities persist, column chromatography on silica gel using a gradient of ethyl acetate in hexane is an effective method.

Q4: Can this reaction be scaled up? What are the key considerations?

A4: Yes, this reaction is scalable. When scaling up, it is crucial to ensure efficient heat transfer and mixing. A mechanical stirrer is recommended for larger reaction volumes. The rate of reagent addition may also need to be adjusted to maintain optimal reaction conditions. A pilot run at a smaller scale is always advisable before proceeding to a large-scale synthesis.

Optimized Experimental Protocol

This protocol is provided as a starting point and may require optimization based on your specific laboratory conditions and equipment.

Materials:

  • 2-hydrazinyl-6-methylpyridine

  • Ethyl 2-chloroacetoacetate

  • Potassium Carbonate (anhydrous, finely powdered)

  • Ethanol (anhydrous)

Step-by-Step Procedure:

  • To a solution of 2-hydrazinyl-6-methylpyridine (1.0 eq) in anhydrous ethanol, add finely powdered potassium carbonate (2.5 eq).

  • Stir the mixture vigorously at room temperature for 15 minutes.

  • Slowly add ethyl 2-chloroacetoacetate (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 78°C) and monitor the reaction by TLC.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Filter the solid and wash with a small amount of cold ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude ester.

  • To the crude ester, add a solution of sodium hydroxide (2.0 eq) in a 1:1 mixture of water and ethanol.

  • Heat the mixture to 60°C and stir until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to 0°C and acidify with 2N HCl to pH 3-4.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford 5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid.

Reaction Pathway:

reaction_pathway cluster_reactants Reactants cluster_conditions Conditions cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_product Final Product A 2-hydrazinyl-6-methylpyridine C K2CO3, Ethanol Reflux A->C B Ethyl 2-chloroacetoacetate B->C D Ester Intermediate C->D E NaOH, H2O/Ethanol D->E F 5-Methylpyrazolo[1,5-a]pyridine- 2-carboxylic acid E->F

Caption: Synthetic pathway to the target molecule.

References

  • Synthesis of Pyrazolo[1,5-a]pyridines: Comprehensive overview of synthetic methodologies. Organic Syntheses, Coll. Vol. 10, p.49 (2004); Vol. 79, p.159 (2002). [Link]

  • Optimization of Chemical Reactions: Discusses principles of reaction optimization. American Chemical Society. [Link]

Technical Support Center: A Troubleshooting Guide for Pyrazolo[1,5-a]pyridine Cyclization Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of pyrazolo[1,5-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important heterocyclic scaffold. Pyrazolo[1,5-a]pyridines are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities.[1] However, their synthesis can present unique challenges. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues encountered during cyclization reactions, ensuring a smoother and more efficient experimental workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Product Yield

Q1: I am getting a low yield or have complete recovery of my starting materials in the [3+2] cycloaddition between an N-aminopyridine and an alkyne/alkene. What are the potential causes and how can I fix it?

There are several factors that could be contributing to a low or nonexistent yield in this reaction. Let's break down the possibilities and solutions:

  • Inadequate Activation of the N-aminopyridine: The N-aminopyridine needs to be activated to form the reactive N-iminopyridinium ylide intermediate.

    • Troubleshooting:

      • Choice of Activating Agent: Ensure you are using an appropriate activating agent. While traditional methods may use reagents like potassium carbonate, stronger bases or activating agents might be necessary for less reactive substrates.

      • In Situ Ylide Generation: Consider in situ generation of the ylide. This can be achieved using various methods, including the use of an oxidant like (diacetoxyiodo)benzene (PIDA) which can mediate the regioselective cycloaddition.[2]

  • Poor Reactivity of the Dipolarophile (Alkyne/Alkene): The electronic properties of your alkyne or alkene play a crucial role.

    • Troubleshooting:

      • Electron-Deficient Dipolarophiles: This reaction generally works best with electron-deficient alkynes and alkenes. If your dipolarophile is electron-rich, the reaction may be sluggish or not proceed at all. Consider if a modification to your synthetic route to include an electron-withdrawing group on the dipolarophile is feasible.

      • Steric Hindrance: Highly substituted alkynes or alkenes may be sterically hindered, preventing the cycloaddition. If possible, try a less hindered analogue.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters.

    • Troubleshooting:

      • Temperature: While some reactions proceed at room temperature, others may require heating to overcome the activation energy barrier.[2] Incrementally increase the reaction temperature and monitor the progress by thin-layer chromatography (TLC).

      • Solvent: The choice of solvent can significantly impact the reaction. Aprotic solvents like N-methylpyrrolidone (NMP) have been shown to be effective for this type of cycloaddition.[2] If you are using a different solvent, consider switching to NMP or another suitable high-boiling aprotic solvent.

      • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing rapid and uniform heating.[3]

Q2: My condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound is giving a low yield. What should I investigate?

This is a very common and powerful method for constructing the pyrazolo[1,5-a]pyrimidine core, a closely related scaffold. Low yields in this condensation can often be traced back to a few key areas:[4]

  • Purity of Starting Materials: Impurities in either the 5-aminopyrazole or the β-dicarbonyl compound can interfere with the reaction.

    • Troubleshooting:

      • Purification: Ensure the purity of your starting materials by recrystallization or column chromatography.

      • Characterization: Confirm the identity and purity of your starting materials using techniques like NMR and melting point analysis.

  • Inadequate Catalyst or Reaction Conditions: This reaction is typically catalyzed by either acid or base.[3]

    • Troubleshooting:

      • Acid Catalysis: Acetic acid is a common solvent and catalyst for this reaction.[4] If the reaction is sluggish, a stronger acid like sulfuric acid can be used, but the concentration must be optimized to avoid side reactions.

      • Base Catalysis: If using a base, a non-nucleophilic base is preferable to avoid unwanted side reactions with the β-dicarbonyl compound.

      • Temperature and Reaction Time: These reactions often require elevated temperatures (reflux).[4] If the yield is low, incrementally increase the reaction time or temperature while monitoring the reaction progress.

  • Reactivity of the β-Dicarbonyl Compound: The structure of the β-dicarbonyl compound can influence its reactivity.

    • Troubleshooting:

      • More Reactive Equivalents: Consider using more reactive equivalents of the β-dicarbonyl compound if your substrate is particularly unreactive.

      • Protecting Groups: If your β-dicarbonyl compound has other functional groups that might interfere with the reaction, consider using a protecting group strategy.

Issue 2: Formation of Side Products and Regioselectivity Issues

Q3: I am observing multiple products in my reaction mixture. How can I improve the regioselectivity of the cycloaddition?

Regioselectivity is a common challenge in the synthesis of substituted pyrazolo[1,5-a]pyridines, especially when using unsymmetrical alkynes. The formation of regioisomers is often governed by both electronic and steric factors.

  • Understanding the Mechanism: The regioselectivity of the [3+2] cycloaddition is determined by the alignment of the dipole (the N-iminopyridinium ylide) and the dipolarophile (the alkyne). The frontier molecular orbitals (HOMO of the ylide and LUMO of the alkyne) play a key role.

  • Troubleshooting Strategies:

    • Directing Groups: The presence of directing groups on either the N-aminopyridine or the alkyne can strongly influence the regiochemical outcome. Electron-withdrawing groups on the alkyne will favor the formation of one regioisomer over the other.

    • Catalyst Control: Certain catalysts can influence the regioselectivity. For instance, TEMPO has been reported to act as a Lewis acid and mediate highly regioselective [3+2] annulation reactions.[5]

    • Solvent Effects: The polarity of the solvent can influence the transition state of the cycloaddition and thus affect the regioselectivity. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, NMP) to find the optimal conditions.

Q4: I am seeing a significant amount of a side product that appears to be a dimer of my N-iminopyridinium ylide. How can I prevent this?

Dimerization of the N-iminopyridinium ylide is a common side reaction, especially at higher concentrations or temperatures.

  • Troubleshooting Strategies:

    • Slow Addition: Add the activating agent for the N-aminopyridine slowly to the reaction mixture containing the dipolarophile. This will keep the instantaneous concentration of the reactive ylide low and favor the intermolecular cycloaddition over dimerization.

    • Lower Reaction Temperature: If possible, run the reaction at a lower temperature to reduce the rate of the dimerization side reaction.

    • Use of a Scavenger: In some cases, a scavenger can be used to trap the excess ylide and prevent dimerization. However, this approach requires careful selection of the scavenger to avoid interference with the desired reaction.

Data Summary and Optimization Parameters

To assist in your experimental design and troubleshooting, the following tables summarize key reaction parameters for common pyrazolo[1,5-a]pyridine syntheses.

Table 1: Recommended Starting Conditions for [3+2] Cycloaddition of N-Aminopyridines

ParameterRecommended ConditionRationale & Reference
N-Aminopyridine Activating Agent (Diacetoxyiodo)benzene (PIDA)Efficiently generates the N-iminopyridinium ylide in situ.[2]
Dipolarophile Electron-deficient alkynes/alkenesEnhances the rate of cycloaddition.[6]
Solvent N-Methylpyrrolidone (NMP)A high-boiling aprotic solvent that has been shown to be effective.[2]
Temperature Room Temperature to 80 °CStart at room temperature and increase if the reaction is sluggish.[2]
Catalyst Often catalyst-free, but TEMPO can improve regioselectivity.Many reactions proceed without a catalyst. TEMPO can act as a Lewis acid.[5][7]

Table 2: Optimization Parameters for Condensation with β-Dicarbonyl Compounds

ParameterRecommended ConditionRationale & Reference
Catalyst Acetic Acid or Sulfuric AcidAcetic acid can act as both solvent and catalyst. Sulfuric acid is a stronger catalyst for less reactive substrates.[4]
Solvent Acetic Acid or a high-boiling solventAcetic acid is commonly used. A higher boiling point can increase the reaction rate.[4]
Temperature RefluxElevated temperatures are typically required for this condensation.[4]
Reaction Time 2-24 hoursMonitor by TLC to determine the optimal reaction time.
Alternative Energy Source Microwave IrradiationCan significantly reduce reaction times and improve yields.[3]

Experimental Protocols

General Protocol for the Synthesis of Pyrazolo[1,5-a]pyridines via [3+2] Cycloaddition

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-aminopyridine (1.0 equiv) and the alkyne or alkene (1.2 equiv) in a suitable solvent (e.g., NMP).

  • Ylide Generation: Slowly add the activating agent (e.g., PIDA, 1.1 equiv) to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. If the reaction is slow, gently heat the mixture to a temperature between 50-80 °C.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired pyrazolo[1,5-a]pyridine.

Mechanistic Insights & Visualizations

Understanding the underlying mechanisms of these reactions is crucial for effective troubleshooting. The following diagrams illustrate key pathways and decision-making processes.

[3+2] Cycloaddition Pathway

G cluster_0 Ylide Formation cluster_1 Cycloaddition cluster_2 Aromatization N-Aminopyridine N-Aminopyridine N-Iminopyridinium Ylide N-Iminopyridinium Ylide N-Aminopyridine->N-Iminopyridinium Ylide  Activation  (e.g., PIDA) Cycloadduct Cycloadduct N-Iminopyridinium Ylide->Cycloadduct + Alkyne/Alkene Pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine Cycloadduct->Pyrazolo[1,5-a]pyridine Oxidation/ Elimination

Caption: General workflow for the [3+2] cycloaddition synthesis of pyrazolo[1,5-a]pyridines.

Troubleshooting Decision Tree for Low Yield

G Low Yield Low Yield Check Starting Material Purity Check Starting Material Purity Low Yield->Check Starting Material Purity Optimize Reaction Conditions Optimize Reaction Conditions Low Yield->Optimize Reaction Conditions Re-evaluate Substrate Reactivity Re-evaluate Substrate Reactivity Low Yield->Re-evaluate Substrate Reactivity Increase Temperature Increase Temperature Optimize Reaction Conditions->Increase Temperature Sluggish Reaction? Change Solvent Change Solvent Optimize Reaction Conditions->Change Solvent Solubility Issues? Add Catalyst Add Catalyst Optimize Reaction Conditions->Add Catalyst No Reaction? Consider Microwave Consider Microwave Optimize Reaction Conditions->Consider Microwave Slow Reaction? Modify Substrate Modify Substrate Re-evaluate Substrate Reactivity->Modify Substrate Unreactive?

Caption: A decision tree to guide troubleshooting efforts for low-yield reactions.

References

  • Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. (2022). Organic Letters. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). RSC Medicinal Chemistry. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2023). Molecules. [Link]

  • Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. (2020). Journal of the Indian Chemical Society. [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017). Chemistry Central Journal. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022). Molecules. [Link]

  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. (2024). RSC Advances. [Link]

  • The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the... (n.d.). ResearchGate. [Link]

  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. (2019). ACS Omega. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2022). International Journal of Molecular Sciences. [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017). Chemistry Central Journal. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). Molecules. [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (2019). ACS Omega. [Link]

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. (2022). Organic Letters. [Link]

  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. (2019). ACS Omega. [Link]

  • Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. (2008). Organic & Biomolecular Chemistry. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the scale-up synthesis of 5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the bench to a larger scale. Our focus is on providing practical, field-tested insights and robust protocols to ensure a safe, efficient, and reproducible process.

Overview of Synthetic Strategy

The most common and scalable approach to the pyrazolo[1,5-a]pyridine core involves an intermolecular [3+2] cycloaddition reaction.[1] This is typically followed by the hydrolysis of an ester group to yield the final carboxylic acid. The general workflow is outlined below.

G cluster_0 Part 1: Cycloaddition cluster_1 Part 2: Hydrolysis & Isolation SM1 6-Methyl-2-aminopyridine Ylide N-Amino-6-methylpyridinium salt SM1->Ylide Amination SM2 Hydroxylamine-O-sulfonic acid SM2->Ylide Intermediate Ethyl 5-methylpyrazolo[1,5-a]pyridine-2-carboxylate Ylide->Intermediate [3+2] Cycloaddition (Base, Solvent) SM3 Ethyl propiolate SM3->Intermediate Hydrolysis Saponification (e.g., NaOH, H2O/EtOH) Intermediate->Hydrolysis Workup Acidic Workup & Precipitation Hydrolysis->Workup Product 5-Methylpyrazolo[1,5-a]pyridine- 2-carboxylic acid Workup->Product G Start Low Yield in Cycloaddition? Check_SM Is N-aminopyridinium salt pure? Start->Check_SM Recrystallize Recrystallize Salt Check_SM->Recrystallize No Check_Temp Was temperature controlled (<40°C)? Check_SM->Check_Temp Yes Recrystallize->Check_Temp Improve_Cooling Improve Reactor Cooling & Monitoring Check_Temp->Improve_Cooling No Check_Addition Was base added slowly? Check_Temp->Check_Addition Yes Improve_Cooling->Check_Addition Slow_Addition Implement Slow Addition of Base Check_Addition->Slow_Addition No Success Yield Improved Check_Addition->Success Yes Slow_Addition->Success

Caption: Decision tree for troubleshooting low cycloaddition yield.

Q2: The saponification of the ester intermediate is slow or stalls before completion. How can I drive the reaction to completion at scale?

Answer: Incomplete hydrolysis is a common scale-up challenge, often due to phase separation, insufficient reagent, or product inhibition.

  • Causality - The "Why": On a large scale, mixing may not be as efficient as in a small flask. The ethyl ester intermediate has limited solubility in a purely aqueous base. If an organic co-solvent is used, phase separation can occur, slowing the reaction rate. The reaction also produces ethanol as a byproduct, which can shift the equilibrium back towards the starting material if not properly managed.

  • Troubleshooting & Validation:

    • Optimize Solvent System: Use a mixture of water and a water-miscible co-solvent like ethanol or THF to ensure the reaction mixture remains homogeneous. A 1:1 to 3:1 ratio of solvent to water is a good starting point.

    • Increase Molar Excess of Base: At scale, it's prudent to use a larger excess of the base (e.g., 2.0-3.0 equivalents of NaOH or LiOH) to ensure the reaction is driven to completion and to compensate for any potential interaction with atmospheric CO₂.

    • Monitor via HPLC: Do not rely on time alone. Take aliquots from the reaction mixture at regular intervals and analyze them by HPLC to confirm the disappearance of the starting material. The reaction is complete when the ester peak is <1% of the total peak area.

    • Consider Temperature: Gently heating the reaction (e.g., to 40-50°C) can significantly increase the rate of hydrolysis.

ParameterBench Scale (Typical)Scale-Up RecommendationRationale
NaOH Equivalents 1.2 - 1.5 eq2.0 - 3.0 eqDrives equilibrium and compensates for potential losses.
Solvent EtOH or MeOHH₂O/EtOH (1:1) or H₂O/THF (2:1)Ensures homogeneity of the reaction mixture.
Temperature Room Temperature40 - 50 °CIncreases reaction rate to reduce batch cycle time.
Monitoring TLCHPLCProvides accurate, quantitative data on conversion.
Table 1: Recommended adjustments for scaling up the hydrolysis step.
Q3: I'm having difficulty isolating the final carboxylic acid product after the acidic workup. It's oily or the yield is low. What are the best practices?

Answer: The isolation of zwitterionic or amphoteric compounds like pyridine carboxylic acids requires precise pH control. [2]The product's solubility is highly dependent on the pH of the aqueous solution.

  • Causality - The "Why": At low pH, the pyridine nitrogen is protonated, forming a cationic salt that is highly soluble in water. At high pH, the carboxylic acid is deprotonated, forming an anionic carboxylate salt that is also water-soluble. The product is least soluble at its isoelectric point (pI), where it exists as a neutral zwitterion. If the pH is overshot in either direction, the product will remain dissolved in the aqueous phase, leading to low isolated yields.

  • Protocol for Robust Isolation:

    • Cool the Reaction Mixture: After hydrolysis is complete, cool the batch to 0-5°C. This will decrease the solubility of the final product.

    • Perform a Slow Acid Addition: Add your acid (e.g., 3M HCl) slowly with vigorous stirring, monitoring the pH continuously with a calibrated pH meter.

    • Target the Isoelectric Point: The pI for this type of molecule is typically between pH 3 and 5. The exact pH for maximum precipitation should be determined experimentally on a small scale. Add acid until you reach this target pH.

    • Age the Slurry: Once the target pH is reached, continue to stir the resulting slurry at a low temperature (0-10°C) for at least 1-2 hours. This "aging" period allows for complete precipitation and can improve the crystal form, making filtration easier.

    • Wash the Filter Cake: Wash the isolated solid with cold water to remove inorganic salts, followed by a wash with a non-polar solvent like heptane or ether to aid in drying.

Q4: What are the critical safety considerations for this process at scale?

Answer: Safety is paramount. The primary hazards involve the handling of pyridine-based materials, strong bases, and flammable solvents.

  • Pyridine Derivatives: Pyridine and its derivatives are harmful if swallowed, inhaled, or absorbed through the skin. [3][4]They can cause damage to the liver and central nervous system. [5]* Reagents: Hydroxylamine-O-sulfonic acid is corrosive. Strong bases like NaOH are highly corrosive.

  • Solvents: Many solvents used (Ethanol, THF, Heptane) are flammable.

HazardReagent/StepRecommended Precaution
Toxicity/Irritation 6-Methyl-2-aminopyridine, Pyridine-containing intermediatesHandle in a well-ventilated area or fume hood. Use appropriate PPE: chemical-resistant gloves (nitrile or neoprene), lab coat, and safety goggles. [3]
Corrosivity NaOH, HCl, Hydroxylamine-O-sulfonic acidUse appropriate PPE, including face shield and apron. Ensure access to an emergency shower and eyewash station.
Flammability Ethanol, Heptane, THFStore and handle away from ignition sources. Use grounded and bonded equipment to prevent static discharge. Ensure adequate ventilation to prevent vapor accumulation.
Exothermic Reaction Cycloaddition, Acid/Base NeutralizationEnsure the reactor has adequate cooling capacity. Add reagents slowly and monitor the internal temperature continuously.
Table 2: Summary of key safety hazards and precautions.

Detailed Experimental Protocols

Protocol 1: Scale-Up Synthesis of Ethyl 5-methylpyrazolo[1,5-a]pyridine-2-carboxylate
  • Setup: Equip a suitable jacketed reactor with an overhead stirrer, a temperature probe, a condenser, and an addition funnel. Ensure the system is inerted with nitrogen.

  • Charging Reagents: To the reactor, charge N-amino-6-methylpyridinium 2,4,6-trimethylbenzenesulfonate (1.0 eq), ethyl propiolate (1.1 eq), and acetonitrile (10 vol).

  • Reaction: Begin stirring and maintain the internal temperature at 20-25°C.

  • Base Addition: Prepare a solution of potassium carbonate (K₂CO₃) (2.5 eq) in water (2 vol). Add this solution via the addition funnel over a period of 2-3 hours, ensuring the internal temperature does not exceed 35°C.

  • Monitoring: After the addition is complete, stir the reaction at 25°C for an additional 4-6 hours. Monitor the reaction progress by HPLC until the pyridinium salt is consumed (<2%).

  • Workup: Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to approximately half its volume.

  • Isolation: Add water (10 vol) to the concentrated mixture. The product should precipitate as a solid. Stir the slurry for 1 hour at 10°C.

  • Filtration & Drying: Collect the solid by filtration. Wash the cake with cold water (2 x 3 vol) and then with cold heptane (2 x 2 vol). Dry the product under vacuum at 40°C to a constant weight.

Protocol 2: Scale-Up Hydrolysis and Isolation of 5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid
  • Setup: Use a clean, jacketed reactor equipped with an overhead stirrer and a pH probe.

  • Charging Reagents: Charge the reactor with the ethyl ester intermediate (1.0 eq), ethanol (5 vol), and water (5 vol).

  • Hydrolysis: Add a 50% w/w solution of sodium hydroxide (NaOH) (2.5 eq). Heat the mixture to 45°C and stir until the reaction is complete as determined by HPLC analysis (typically 4-8 hours).

  • Cooling & Dilution: Cool the reaction mixture to 0-5°C. Add water (5 vol) to ensure all salts are dissolved.

  • pH Adjustment: Slowly add 6M hydrochloric acid (HCl) to the stirred, cold solution. Monitor the pH closely. Add acid until the pH is stable in the range of 3.5-4.0.

  • Precipitation & Aging: A thick precipitate will form. Continue stirring the slurry at 0-5°C for a minimum of 2 hours.

  • Filtration & Drying: Collect the solid by filtration. Wash the filter cake thoroughly with cold deionized water (3 x 4 vol) until the filtrate is neutral (pH ~7). Dry the product under vacuum at 50°C to a constant weight.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link] [6]2. Ghosh, S., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions. ACS Omega, 4(9), 13836-13849. [Link] [1]3. DeHaven, B. A. (2017). Response to "How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?". ResearchGate. [Link] [2]4. Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link] [3]5. GOV.UK. (n.d.). Pyridine: incident management. [Link] [4]6. National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. In Toxicological Profiles. Agency for Toxic Substances and Disease Registry (US). [Link]

Sources

dealing with poor solubility of pyrazolo[1,5-a]pyridine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]pyridine intermediates. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis, purification, and handling of this important class of compounds, with a specific focus on addressing issues of poor solubility.

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] However, the planar, often lipophilic nature of these bicyclic systems frequently leads to poor solubility in common organic solvents and aqueous media. This can manifest as reaction failures, purification difficulties, and challenges in downstream biological assays. This guide offers troubleshooting strategies and detailed protocols to help you navigate these complexities effectively.

Troubleshooting Guide: Common Solubility-Related Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: My reaction has stalled, and a solid has precipitated from the mixture. I suspect it's my pyrazolo[1,5-a]pyridine intermediate. What should I do?

A1: Premature precipitation of an intermediate is a common issue that can lead to incomplete reactions and low yields. The solid is often the product or a key intermediate that is less soluble in the reaction solvent than the starting materials.

Immediate Actions:

  • Analyze the Precipitate: If possible, carefully isolate a small amount of the solid and analyze it (e.g., by LC-MS or ¹H NMR in a strong solvent like DMSO-d₆) to confirm its identity. This will verify if it is indeed your desired product.

  • Attempt Re-dissolution:

    • Heating: Gently warm the reaction mixture. Increased temperature can sometimes be sufficient to redissolve the precipitate and allow the reaction to proceed to completion. Monitor for potential degradation if your compounds are thermally sensitive.

    • Co-solvent Addition: Add a small amount of a more polar, aprotic co-solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).[3] These solvents are excellent at dissolving planar, heterocyclic systems. Add the co-solvent dropwise until the solid dissolves. Be mindful that changing the solvent composition can affect reaction kinetics.

Long-Term Strategy & Prevention:

If precipitation is a recurring issue, a systematic approach to solvent selection is warranted. Running small-scale test reactions in different solvent systems can identify a more suitable medium for your specific transformation. For instance, in Suzuki couplings involving hydrophobic substrates, mixtures of dioxane/water or THF/water are often employed to balance the solubility of both the organic and inorganic reagents.[4][5]

Workflow for Addressing In-Reaction Precipitation:

G A Precipitate forms during reaction B Isolate & analyze small sample (LCMS, NMR) A->B C Is it the desired intermediate? B->C D Yes C->D E No (e.g., starting material, byproduct) C->E F Attempt to redissolve in situ D->F O Investigate cause of byproduct formation E->O G Add co-solvent (DMF, DMSO, NMP) F->G H Gently heat mixture F->H I Did it redissolve? G->I H->I J Yes I->J K No I->K L Continue reaction, monitor closely J->L M Reaction requires re-optimization K->M N Perform solvent screen for future runs M->N G cluster_B cluster_C cluster_D A Improve Solubility via Structural Modification B Disrupt Planarity & Crystal Packing A->B C Increase Polarity & H-Bonding A->C D Introduce Ionizable Groups A->D B1 Add sp³-rich substituents (e.g., non-planar rings like piperidine) B->B1 B2 Introduce bulky or twisted groups B->B2 C1 Incorporate polar groups (-OH, -OMe, morpholine) C->C1 C2 Replace C-H with Nitrogen (e.g., phenyl to pyridyl) C->C2 D1 Add basic amines for salt formation D->D1 D2 Add acidic groups (e.g., -COOH) D->D2

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold and the Imperative of Precise Characterization

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in modern medicinal chemistry and drug discovery.[1] Its unique electronic and structural properties have led to its incorporation into a wide range of biologically active agents, including kinase inhibitors and potential treatments for various diseases.[2][3] 5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid is a key derivative, combining the core scaffold with substituents that can significantly modulate its physicochemical properties and biological interactions.

For researchers in drug development, the unambiguous structural confirmation of such molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic compounds in solution.[4] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid. We will compare its expected spectral features against the foundational, unsubstituted pyrazolo[1,5-a]pyridine scaffold, thereby offering a clear rationale for the influence of the methyl and carboxylic acid functional groups. This comparative approach not only aids in the definitive identification of the target compound but also serves as a practical framework for analyzing similarly substituted heterocyclic systems.

Molecular Structure and Atom Numbering

To ensure clarity throughout this guide, the following IUPAC-compliant numbering system for the pyrazolo[1,5-a]pyridine ring will be used.

Caption: Structure of 5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid with atom numbering.

Comparative Spectral Analysis: From Parent Scaffold to Substituted Derivative

A robust method for interpreting the NMR spectrum of a complex molecule is to start with the known data of its parent scaffold and analyze the predictable perturbations caused by substituents.

Baseline: ¹H and ¹³C NMR of Unsubstituted Pyrazolo[1,5-a]pyridine

The unsubstituted pyrazolo[1,5-a]pyridine is our reference compound. Its published spectral data provides the chemical shift values for the core protons and carbons, reflecting the intrinsic electronic distribution of the fused heterocyclic system.[5]

Pyrazolo[1,5-a]pyridine ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Position (in CCl₄)[5](Predicted)
27.80~140
36.58~93
48.39~128
56.62~112
66.97~117
77.44~125
8a (C3a)-~141
9a (C7a)-~149
Predicted Analysis: ¹H and ¹³C NMR of 5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid

The introduction of a methyl group (-CH₃) at the C5 position and a carboxylic acid group (-COOH) at the C2 position induces significant and predictable changes in the NMR spectra.

  • -CH₃ Group (C5): As an electron-donating group (EDG) through hyperconjugation, it increases electron density on the pyridine ring, causing a shielding effect (upfield shift, lower ppm) on nearby protons and carbons, particularly at the ortho (C4, C6) and para (C7) positions.

  • -COOH Group (C2): As a strong electron-withdrawing group (EWG), it decreases electron density in the pyrazole ring through resonance and inductive effects. This causes a significant deshielding (downfield shift, higher ppm) of adjacent nuclei (C3, H3).

Based on these principles, we can predict the following spectral data for our target molecule.

5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid Predicted ¹H Data (in DMSO-d₆) Predicted ¹³C Data (in DMSO-d₆)
Position Chemical Shift (δ, ppm) Multiplicity
-COOH 12.5 - 13.5Broad Singlet
H3 7.0 - 7.2Singlet
H4 8.2 - 8.4Doublet
-CH₃ 2.4 - 2.6Singlet
H6 6.8 - 7.0Doublet of Doublets
H7 7.3 - 7.5Doublet
C2 --
C5 --
C8a (C3a) --
C9a (C7a) --

Causality Behind the Predictions:

  • ¹H NMR: The carboxylic acid proton is highly deshielded and appears far downfield, a characteristic feature.[6] H3 is significantly deshielded by the adjacent -COOH group compared to the parent scaffold. The methyl protons (-CH₃) appear in the typical alkyl region.[7] The protons on the pyridine ring (H4, H6, H7) are influenced by the C5-methyl group, leading to slight upfield shifts compared to the parent compound, with their multiplicities (doublets, etc.) arising from coupling with neighboring protons.

  • ¹³C NMR: The carboxyl carbon (-COOH) is the most downfield signal.[6] C2 and C5, being directly attached to substituents, will have their chemical shifts significantly altered. The remaining ring carbons are influenced by the combined electronic effects of both groups. The methyl carbon gives a characteristic upfield signal.[8]

Workflow for Structural Verification

A multi-step NMR analysis is required for complete and unambiguous structural assignment. This workflow ensures self-validation at each stage.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation prep Dissolve 10-20 mg of compound in ~0.7 mL of DMSO-d6 vortex Vortex to ensure homogeneity prep->vortex transfer Transfer to 5mm NMR tube vortex->transfer H1 Acquire 1D ¹H Spectrum (16-64 scans) transfer->H1 C13 Acquire 1D ¹³C Spectrum (1024-4096 scans) H1->C13 COSY Acquire 2D ¹H-¹H COSY (Proton-Proton Correlations) C13->COSY HSQC Acquire 2D ¹H-¹³C HSQC (Direct C-H Correlations) COSY->HSQC HMBC Acquire 2D ¹H-¹³C HMBC (Long-Range C-H Correlations) HSQC->HMBC assign_1d Assign signals in 1D spectra based on chemical shift & multiplicity HMBC->assign_1d confirm_cosy Confirm proton adjacencies (e.g., H6-H7, H6-H4) using COSY assign_1d->confirm_cosy confirm_hsqc Link protons to their directly attached carbons (e.g., H3-C3, Me-CMe) using HSQC confirm_cosy->confirm_hsqc confirm_hmbc Confirm quaternary carbons & scaffold structure via 2-3 bond correlations using HMBC confirm_hsqc->confirm_hmbc final Final Structure Verification confirm_hmbc->final

Caption: Recommended workflow for the complete NMR-based structural elucidation.

Experimental Protocols

Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data.

I. Sample Preparation

  • Weighing: Accurately weigh 10-20 mg of high-purity 5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid.

  • Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Its ability to dissolve the carboxylic acid and the fact that its residual proton signal does not overlap with key analyte signals make it an ideal choice. The acidic proton of the carboxylic acid will also be observable and not exchange with the solvent.

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the sample in a clean vial.

  • Homogenization: Gently vortex the sample until it is fully dissolved.

  • Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube.

II. ¹H NMR Acquisition (400 MHz Spectrometer)

  • Pulse Program: Standard single-pulse (zg30).

  • Spectral Width: 16 ppm, centered at approximately 8 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 16 to 64, depending on concentration.

  • Temperature: 298 K (25 °C).

III. ¹³C NMR Acquisition (100 MHz Spectrometer)

  • Pulse Program: Proton-decoupled single-pulse (zgpg30).

  • Spectral Width: 220-240 ppm, centered at approximately 120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds. A longer delay is used to ensure quantitative relaxation of all carbon nuclei, especially quaternary carbons.[8]

  • Number of Scans: 1024 to 4096, necessary due to the low natural abundance of the ¹³C isotope.[8]

  • Temperature: 298 K (25 °C).

IV. Data Processing

  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform on the Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually phase the transformed spectrum and apply an automatic baseline correction.

  • Referencing: Calibrate the ¹H spectrum by setting the residual DMSO solvent peak to 2.50 ppm. Reference the ¹³C spectrum by setting the DMSO carbon septet to 39.52 ppm.

Conclusion

The comprehensive NMR analysis of 5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid is a clear demonstration of how fundamental principles can be applied to elucidate the structure of novel heterocyclic compounds. By comparing the predicted spectra with the known data of the parent pyrazolo[1,5-a]pyridine scaffold, we can confidently assign each signal and understand the electronic influence of the methyl and carboxylic acid substituents. The presented workflow, combining 1D and 2D NMR techniques with a robust experimental protocol, provides a self-validating system for researchers, ensuring the scientific integrity required in drug discovery and development. This guide serves as a reliable reference for the characterization of this specific molecule and a methodological template for other complex heterocyclic systems.

References

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • Krasavin, M., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6614. [Link]

  • Papadimitriou, E., et al. (2023). Spectroscopic Characterization Using ¹H and ¹³C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 28(3), 1169. [Link]

  • Kumar, K., et al. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. International Journal of Pharmaceutical Sciences and Research, 7(11), 4423-4430. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.[Link]

  • Sławiński, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(16), 4993. [Link]

  • Abraham, R. J., et al. (1962). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry, 27(5), 1692-1696. [Link]

  • Gül, A. (2018). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. ResearchGate.[Link]

  • Chen, Y., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O₂-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13918-13926. [Link]

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)₂]₂(Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Publishing.[Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.[Link]

  • Kamal, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2035. [Link]

  • Duddeck, H., et al. (2009). Combination of ¹H and ¹³C NMR Spectroscopy.
  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL.[Link]

  • Kumar, S., et al. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Advances, 10(59), 35919-35926. [Link]

  • Mal, D.R. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. NPTEL.[Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.[Link]

Sources

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